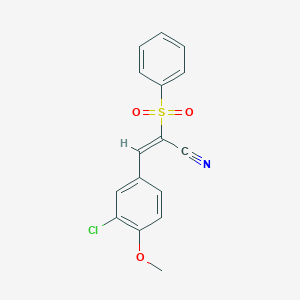

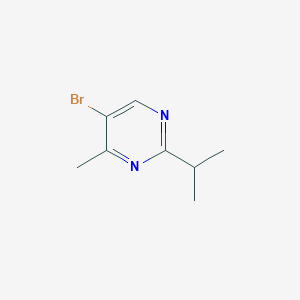

![molecular formula C12H12N2O4 B2885682 3-(6,7-Dihydro-1H-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalen-2-yl)-propionic acid CAS No. 876717-89-4](/img/structure/B2885682.png)

3-(6,7-Dihydro-1H-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalen-2-yl)-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(6,7-Dihydro-1H-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalen-2-yl)-propionic acid” is a chemical compound with the CAS Number: 876717-89-4 . Its molecular weight is 248.24 . The IUPAC name for this compound is 3-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)propanoic acid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new polysaccharide analogue was synthesized by the cationic ring-opening polymerization of a bicyclic acetal . The bicyclic acetal was prepared from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) via six reaction steps .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2O4/c15-12(16)2-1-11-13-7-5-9-10(6-8(7)14-11)18-4-3-17-9/h5-6H,1-4H2,(H,13,14)(H,15,16) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

The ring-opening polymerization of a similar compound proceeded, though very slowly, in dichloromethane at temperatures between -60 and 0°C in the presence of strong Lewis acids such as antimony pentafluoride and antimony pentachloride as initiators .Aplicaciones Científicas De Investigación

Highly Efficient Separation of Solid Mixtures

A study by Liu, Lang, and Abrahams (2011) showcased the use of a porous metal-organic framework for the separation of a solid mixture of naphthalene and anthracene via selective adsorption. This process involved a single-crystal-to-single-crystal transformation, highlighting a novel application in the separation of chemical compounds Highly efficient separation of a solid mixture of naphthalene and anthracene by a reusable porous metal-organic framework through a single-crystal-to-single-crystal transformation.

Electrochemical Detection of Modified Oligonucleotides

Shundrin et al. (2016) developed benzoquinone and naphthoquinone-based redox-active labels for the electrochemical detection of modified oligonucleotides on Au electrodes. This technique allows for the efficient detection of specific DNA sequences, showcasing another critical application of naphthalene derivatives Benzoquinone and naphthoquinone based redox-active labels for electrochemical detection of modified oligonucleotides on Au electrodes.

Synthesis of HCA Receptor Agonists

Bobiļeva et al. (2014) synthesized a series of novel aryl derivatives of 2-amidocyclohex-1-ene carboxylic acid, including naphthalen-2-yl analogues, as agonists for hydroxyl-carboxylic acid (HCA) receptors. This research contributes to the development of new therapeutic agents targeting metabolic disorders Synthesis and evaluation of (E)-2-(acrylamido)cyclohex-1-enecarboxylic acid derivatives as HCA1, HCA2, and HCA3 receptor agonists.

Advanced Synthesis Techniques for Organic Compounds

Kitani et al. (2002) described the synthesis of a benzo[b]fluorene skeleton, a core component in the diazo structures of kinamycin antibiotics, through Diels-Alder reactions. This study highlights the role of naphthalene derivatives in synthesizing complex organic molecules with potential pharmaceutical applications Synthetic Studies on Kinamycin Antibiotics: Synthesis of a Trioxygenated Benz[f]indenone and its Diels–Alder Reaction to a Kinamycin Skeleton.

Exploration of Azo Dyes and Fluorescent Derivatives

Rufchahi and Gilani (2012) engaged in the synthesis and characterization of new azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one, synthesized from naphthalene derivatives. These dyes exhibit unique solvent effects and potential applications in materials science Synthesis, characterization and spectroscopic properties of some new azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one as a new synthesized enol type coupling component.

Safety and Hazards

Propiedades

IUPAC Name |

3-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c15-12(16)2-1-11-13-7-5-9-10(6-8(7)14-11)18-4-3-17-9/h5-6H,1-4H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQCPBLHVWPSSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C3C(=C2)N=C(N3)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6,7-Dihydro-1H-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalen-2-yl)-propionic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

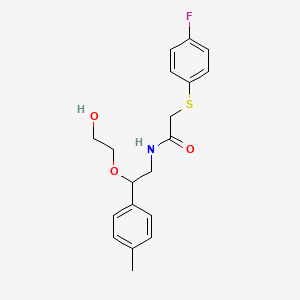

![2-iodo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2885599.png)

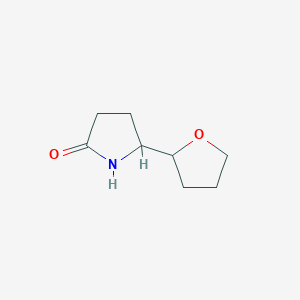

![Tert-butyl N-[(3S,4R)-3-amino-1,1-dioxothian-4-yl]carbamate](/img/structure/B2885600.png)

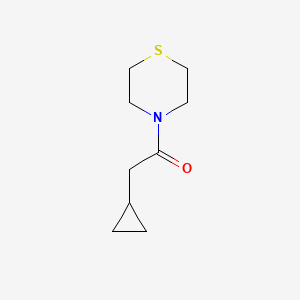

![N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2885601.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2885605.png)

![2-benzyl-N-[3-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2885610.png)

![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(2,6-dimethylmorpholino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2885612.png)

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2885614.png)

![1'-Benzyl-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2885617.png)